An In-depth Technical Guide to Methyl 2-oxopiperidine-3-carboxylate
An In-depth Technical Guide to Methyl 2-oxopiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-oxopiperidine-3-carboxylate, a heterocyclic compound belonging to the class of piperidones, is a valuable building block in organic synthesis and medicinal chemistry. Its bifunctional nature, incorporating both a lactam and a β-keto ester moiety, allows for a diverse range of chemical transformations, making it an attractive scaffold for the development of novel therapeutic agents. The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and natural products, underscoring the significance of its derivatives. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and potential applications of Methyl 2-oxopiperidine-3-carboxylate.
Core Properties
While specific experimental data for Methyl 2-oxopiperidine-3-carboxylate is limited in publicly accessible literature, its fundamental properties can be reliably predicted and are summarized below. The compound, with CAS number 106118-94-9, is typically available as a white to off-white powder or crystalline solid.[1][2]
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO₃ | [3][4] |
| Molecular Weight | 157.17 g/mol | [3][4] |
| Appearance | White to off-white powder or crystals | [1] |
| Melting Point | Data not available | [1] |
| Boiling Point | Data not available | [1] |
| Purity | Typically offered at ≥95% or ≥97% | [2][3] |
Note: The physical properties of the closely related ethyl ester, Ethyl 2-oxopiperidine-3-carboxylate (CAS 3731-16-6), are a melting point of 80-82 °C and a boiling point of 326 °C at 760 mmHg, which can serve as an estimation.[5]
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted):
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~3.7 ppm (s, 3H): Methyl ester protons (-COOCH₃).
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~3.4 ppm (m, 1H): Methine proton at the C3 position, adjacent to the ester and keto groups.
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~3.3 ppm (t, 2H): Methylene protons at the C6 position, adjacent to the nitrogen atom.
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~2.4 ppm (m, 2H): Methylene protons at the C5 position.
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~2.0 ppm (m, 2H): Methylene protons at the C4 position.
-
Broad singlet: NH proton of the lactam, with its chemical shift being dependent on solvent and concentration.
¹³C NMR Spectroscopy (Predicted):
-
~170-175 ppm: Carbonyl carbon of the ester group.
-
~165-170 ppm: Carbonyl carbon of the lactam (C2).
-
~55-60 ppm: Methine carbon at the C3 position.
-
~52 ppm: Methyl carbon of the ester group.
-
~40-45 ppm: Methylene carbon at the C6 position.
-
~20-30 ppm: Methylene carbons at the C4 and C5 positions.
Infrared (IR) Spectroscopy (Predicted):
-
~3200-3400 cm⁻¹: N-H stretching of the lactam.
-
~1735 cm⁻¹: C=O stretching of the ester.
-
~1680 cm⁻¹: C=O stretching of the lactam (amide I band).
-
~1200-1300 cm⁻¹: C-O stretching of the ester.
Synthesis and Reactivity
Synthesis:
The primary synthetic route to Methyl 2-oxopiperidine-3-carboxylate is the Dieckmann condensation , an intramolecular Claisen condensation of a diester.[7] In this case, the precursor would be a methyl ester of N-protected 2-(methoxycarbonylmethyl)amino-pentanedioic acid or a related pimelate derivative where a nitrogen atom is incorporated into the carbon chain. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium hydride, in an aprotic solvent.
Caption: Synthetic pathway via Dieckmann condensation.
Experimental Protocol (General Dieckmann Condensation):
-
Preparation: A solution of the appropriate N-protected dimethyl 3-aminopimelate is prepared in an anhydrous aprotic solvent (e.g., toluene or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: A strong base, such as sodium hydride (dispensed from mineral oil and washed with hexanes) or sodium ethoxide, is added portion-wise to the solution at a controlled temperature (often 0 °C or room temperature).
-
Reaction: The reaction mixture is heated to reflux for several hours to promote the intramolecular cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of a protic solvent (e.g., ethanol) followed by an acidic workup (e.g., dilute hydrochloric acid or acetic acid) to neutralize the excess base and protonate the enolate intermediate.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure Methyl 2-oxopiperidine-3-carboxylate.
Reactivity:
The reactivity of Methyl 2-oxopiperidine-3-carboxylate is dictated by its β-keto ester and lactam functionalities.
-
β-Keto Ester Moiety:
-
Enolate Formation: The α-proton at the C3 position is acidic and can be readily removed by a base to form a nucleophilic enolate. This enolate can undergo various alkylation and acylation reactions.
-
Decarboxylation: Hydrolysis of the ester group followed by heating can lead to decarboxylation, yielding 2-piperidone.
-
Reactions with Nucleophiles: The carbonyl group of the ester can react with nucleophiles, leading to transesterification or amidation.
-
-
Lactam Moiety:
-
N-Alkylation/N-Acylation: The nitrogen atom of the lactam can be alkylated or acylated under appropriate conditions.
-
Reduction: The lactam carbonyl can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride, yielding a substituted piperidine.
-
Ring Opening: The lactam ring can be opened by hydrolysis under acidic or basic conditions.
-
Caption: Key chemical transformations.
Applications in Drug Discovery and Development
While specific drugs derived directly from Methyl 2-oxopiperidine-3-carboxylate are not prominently documented, the parent compound, 2-oxopiperidine-3-carboxylic acid, and its derivatives have shown significant biological activities, suggesting the title compound's potential as a key intermediate.
Potential Therapeutic Areas:
-
Oncology: Derivatives of 2-oxopiperidine-3-carboxylic acid have demonstrated cytotoxic effects against various cancer cell lines, including gastric cancer cells, with some acting as c-Met kinase inhibitors.[1]
-
Anti-inflammatory Agents: The core structure has been investigated for its potential to reduce inflammation, indicating possible applications in treating chronic inflammatory diseases.[1]
-
Neuroprotective Agents: 2-Oxopiperidine-3-carboxylic acid is a precursor for the synthesis of serotonin derivatives that have shown protective activity against retinal damage, suggesting a role in developing therapies for neurodegenerative conditions.[1]
The versatility of Methyl 2-oxopiperidine-3-carboxylate allows for the introduction of various substituents at the C3 and N1 positions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies in drug discovery programs.
Caption: Role in drug discovery pipeline.
Conclusion
Methyl 2-oxopiperidine-3-carboxylate is a synthetically valuable heterocyclic compound with significant potential as an intermediate in the preparation of biologically active molecules. Its synthesis via the well-established Dieckmann condensation and the versatile reactivity of its β-keto ester and lactam functionalities make it an important tool for medicinal chemists. Further research into the specific biological activities of its derivatives is warranted and could lead to the discovery of novel therapeutics in areas such as oncology, inflammation, and neuroprotection. This guide provides a foundational understanding of its core properties to aid researchers and scientists in its application.
References
- 1. 2-Oxopiperidine-3-carboxylic acid|41888-21-5 [benchchem.com]
- 2. Methyl 2-oxopiperidine-3-carboxylate | 106118-94-9 [sigmaaldrich.com]
- 3. methyl 2-oxopiperidine-3-carboxylate 97% | CAS: 106118-94-9 | AChemBlock [achemblock.com]
- 4. 106118-94-9|Methyl 2-oxopiperidine-3-carboxylate|BLD Pharm [bldpharm.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 106118-94-9 | Methyl 2-oxopiperidine-3-carboxylate | Amides | Ambeed.com [ambeed.com]
- 7. 2-Oxo-3-piperidinecarboxylic acid | C6H9NO3 | CID 12388269 - PubChem [pubchem.ncbi.nlm.nih.gov]
